molecular formula C5H2Cl2INO2S B13442152 2-Chloro-6-iodopyridine-4-sulfonyl chloride

2-Chloro-6-iodopyridine-4-sulfonyl chloride

Cat. No.: B13442152
M. Wt: 337.95 g/mol
InChI Key: IWRILRBLLBJLLL-UHFFFAOYSA-N
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Description

2-Chloro-6-iodopyridine-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl2INO2S It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and sulfonyl chloride groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodopyridine-4-sulfonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine, followed by sulfonylation. The reaction conditions often require the use of iodotrimethylsilane as a catalyst for the iodination step . The sulfonylation step involves the reaction of the iodinated pyridine with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for nucleophilic attack. The chlorine and iodine atoms can also participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-iodopyridine-4-sulfonyl chloride is unique due to the combination of chlorine, iodine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C5H2Cl2INO2S

Molecular Weight

337.95 g/mol

IUPAC Name

2-chloro-6-iodopyridine-4-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2INO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H

InChI Key

IWRILRBLLBJLLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)I)S(=O)(=O)Cl

Origin of Product

United States

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